Ethyl 2-amino-3-(6-bromopyridin-3-yl)-3-hydroxypropanoate
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Overview
Description
Ethyl 2-amino-3-(6-bromopyridin-3-yl)-3-hydroxypropanoate is an organic compound that belongs to the class of amino acids and derivatives. It features a bromopyridine moiety, which is a significant structural component in medicinal chemistry due to its potential biological activities. This compound is of interest in various fields, including synthetic chemistry, pharmaceuticals, and biological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-3-(6-bromopyridin-3-yl)-3-hydroxypropanoate typically involves multi-step organic reactions. One common method includes the following steps:
Bromination: The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 6-position, forming 6-bromopyridine.
Amination: The brominated pyridine is then subjected to an amination reaction to introduce the amino group at the 3-position.
Hydroxylation: The intermediate product is further hydroxylated to introduce the hydroxyl group at the 3-position of the propanoate chain.
Esterification: Finally, the compound is esterified with ethanol to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-3-(6-bromopyridin-3-yl)-3-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium alkoxides or Grignard reagents.
Major Products
Oxidation: Formation of ethyl 2-amino-3-(6-bromopyridin-3-yl)-3-oxopropanoate.
Reduction: Formation of ethyl 2-amino-3-(pyridin-3-yl)-3-hydroxypropanoate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-amino-3-(6-bromopyridin-3-yl)-3-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-amino-3-(6-bromopyridin-3-yl)-3-hydroxypropanoate involves its interaction with specific molecular targets. The bromopyridine moiety can bind to enzymes or receptors, modulating their activity. The amino and hydroxyl groups may participate in hydrogen bonding and other interactions, influencing the compound’s overall biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-amino-3-(pyridin-3-yl)-3-hydroxypropanoate: Lacks the bromine atom, which may result in different biological activities.
Ethyl 2-amino-3-(6-chloropyridin-3-yl)-3-hydroxypropanoate: Contains a chlorine atom instead of bromine, potentially altering its reactivity and interactions.
Ethyl 2-amino-3-(6-fluoropyridin-3-yl)-3-hydroxypropanoate: Features a fluorine atom, which can significantly impact its chemical and biological properties.
Uniqueness
Ethyl 2-amino-3-(6-bromopyridin-3-yl)-3-hydroxypropanoate is unique due to the presence of the bromine atom, which can enhance its reactivity and potential biological activities. The combination of amino, hydroxyl, and bromopyridine groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C10H13BrN2O3 |
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Molecular Weight |
289.13 g/mol |
IUPAC Name |
ethyl 2-amino-3-(6-bromopyridin-3-yl)-3-hydroxypropanoate |
InChI |
InChI=1S/C10H13BrN2O3/c1-2-16-10(15)8(12)9(14)6-3-4-7(11)13-5-6/h3-5,8-9,14H,2,12H2,1H3 |
InChI Key |
FOOVRTCDHFJZRB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(C1=CN=C(C=C1)Br)O)N |
Origin of Product |
United States |
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